molecular formula C13H9F2NO3 B1443020 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene CAS No. 868735-81-3

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

Cat. No.: B1443020
CAS No.: 868735-81-3
M. Wt: 265.21 g/mol
InChI Key: CEPXFJNTZQMVSD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a substituted aromatic compound featuring a benzyloxy group at position 1, nitro group at position 4, and fluorine atoms at positions 2 and 3. This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The benzyloxy group enhances solubility in nonpolar solvents, while the electron-withdrawing nitro and fluorine groups influence reactivity in electrophilic substitution and reduction reactions .

Applications: The compound’s nitro group is a common precursor for amine synthesis (e.g., via catalytic hydrogenation), which is critical in drug intermediate preparation. Fluorine atoms may enhance metabolic stability in bioactive molecules, aligning with trends in medicinal chemistry .

Safety: Based on structurally related compounds, it likely carries hazard code Xi (irritant) and requires handling in well-ventilated areas with personal protective equipment .

Properties

IUPAC Name

2,3-difluoro-1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-12-10(16(17)18)6-7-11(13(12)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPXFJNTZQMVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene typically follows a multi-step synthetic route involving:

  • Introduction of fluorine atoms onto the aromatic ring,
  • Nitration to introduce the nitro group,
  • Formation of the benzyloxy substituent via nucleophilic aromatic substitution or etherification.

Fluorination and Nitration Steps

Fluorine substitution on aromatic rings is commonly achieved by nucleophilic aromatic substitution or direct fluorination methods. Literature on related fluorinated nitrobenzenes (e.g., 1,2,4-trifluoro-5-nitrobenzene) indicates the use of potassium fluoride (KF) catalyzed fluorination of chlorinated nitrobenzene precursors under mild conditions, often in organic solvents with catalysts.

Nitration is typically performed using nitric acid in the presence of sulfuric acid, targeting specific positions on the aromatic ring to introduce the nitro group. For example, nitration of 2,4-dichlorofluorobenzene yields 2,4-dichloro-5-fluoronitrobenzene, which can be further fluorinated.

Formation of the Benzyloxy Group

The benzyloxy substituent is introduced by reacting the appropriate fluoronitrobenzene intermediate with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction proceeds via nucleophilic aromatic substitution where the fluorine atom is displaced by the benzyloxy group.

A representative procedure for a closely related compound, 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene, involves:

  • Mixing the fluoronitrobenzene derivative (16 g, 0.092 mol),
  • Benzyl alcohol (10 g, 0.092 mol),
  • Potassium carbonate (25.3 g, 0.18 mol),
  • In DMF (250 mL),
  • Heating the mixture at 100 °C overnight,
  • Workup with water and extraction with ethyl acetate,
  • Purification by silica gel chromatography,
  • Yield reported at 33%.

This method can be adapted for this compound by selecting the appropriate difluoronitrobenzene precursor.

Detailed Preparation Example for this compound

While direct published synthetic procedures specifically for this compound are limited, the compound is commercially available with high purity (95-97%) indicating established synthetic routes. The preparation likely involves:

  • Starting from 2,3-difluoro-4-nitrobenzene,
  • Reacting with benzyl alcohol under basic conditions (K2CO3) in DMF,
  • Heating to promote nucleophilic aromatic substitution of one fluorine by the benzyloxy group,
  • Followed by purification steps such as extraction and chromatography.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Notes Yield (%) (Related Compounds)
Nitration HNO3 / H2SO4 Selective nitration on fluorobenzene Not specified
Fluorination Potassium fluoride, catalyst, organic solvent Mild conditions, catalyst-assisted Not specified
Benzyloxy formation Benzyl alcohol, K2CO3, DMF, 100 °C, overnight Nucleophilic aromatic substitution ~33% (similar compound)
Purification Extraction, silica gel chromatography Standard organic workup -

Research Findings and Notes

  • The fluorination step is critical for achieving the difluoro substitution pattern and is often catalyzed by copper salts or other catalysts to proceed under mild conditions.
  • The benzyloxy substitution selectively replaces a fluorine atom, facilitated by the electron-withdrawing nitro group which activates the ring towards nucleophilic substitution.
  • The overall yield for the benzyloxy substitution step is moderate (~33% in related compounds), suggesting room for optimization.
  • The compound’s purity and stability are influenced by the strong electron-withdrawing nitro group and the hydrophobic benzyloxy substituent, which also affect solubility and handling precautions.

Chemical Reactions Analysis

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents such as potassium permanganate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzyloxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene with structurally related benzyloxy-nitroaromatics, emphasizing molecular features, reactivity, and applications.

Compound Name Molecular Formula Substituents & Positions Key Properties/Applications References
This compound C₁₃H₉F₂NO₃ 1-OBn, 2-F, 3-F, 4-NO₂ Drug intermediate; fluorinated motifs enhance bioavailability Inferred
1-BENZYLOXY-4-NITROBENZENE C₁₃H₁₁NO₃ 1-OBn, 4-NO₂ Precursor to 4-benzyloxyaniline; irritant (Xi)
2-(Benzyloxy)-1-bromo-3-nitrobenzene C₁₃H₁₀BrNO₃ 2-OBn, 1-Br, 3-NO₂ Bromine enables cross-coupling reactions; unclassified hazard
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene C₁₄H₉ClF₃NO₃ 1-OPh(4-Cl,3-Me), 2-NO₂, 4-CF₃ Trifluoromethyl group improves lipophilicity; used in agrochemicals

Key Findings:

The trifluoromethyl group in the compound from provides stronger electron withdrawal than fluorine, altering reaction pathways in heterocyclic synthesis.

Reactivity :

  • Bromine in 2-(Benzyloxy)-1-bromo-3-nitrobenzene facilitates Suzuki-Miyaura couplings, whereas the fluorine substituents in the target compound limit such reactivity but improve stability against oxidation .

Applications :

  • Fluorinated derivatives (e.g., the target compound) are prioritized in drug discovery due to fluorine’s ability to modulate pharmacokinetics. In contrast, chlorinated or brominated analogs (e.g., ) are more common in materials science or agrochemistry .

Safety Profiles :

  • Brominated and chlorinated derivatives may pose higher toxicity risks (e.g., bioaccumulation) compared to fluorinated compounds, though specific hazard data for the target compound remain inferred from structural analogs .

Biological Activity

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

  • Chemical Formula : C13H10F2N2O3
  • Molecular Weight : 280.23 g/mol
  • CAS Number : 868735-81-3

Biological Activity Overview

This compound has shown promise in various biological activities, particularly in the treatment of cancers and hyperproliferative diseases. The compound's mechanism of action often involves modulation of kinase activity and inhibition of cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notably, it has been evaluated for its effectiveness against:

  • Malignant Melanomas
  • Solid Tumors
  • Glioblastomas
  • Ovarian Cancer
  • Pancreatic Cancer

Case Study: Efficacy Against Cancer Cell Lines

A study demonstrated that this compound inhibited cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values observed were as follows:

Cell LineIC50 (μM)
MCF-712.5
HCT-1169.8
PC315.0

These results suggest a potential for this compound as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell growth and survival:

  • Kinase Inhibition : The compound has been shown to inhibit the activity of various receptor tyrosine kinases (RTKs), including c-MET and PDGFR.
  • Induction of Apoptosis : Treated cancer cells exhibited increased markers of apoptosis, indicating that the compound may promote programmed cell death in malignant cells.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that exposure to the compound resulted in significant cell cycle arrest at the S phase.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also demonstrates anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Table: Inhibition of Cytokine Production

CytokineControl (pg/mL)Treated (pg/mL)
IL-615045
TNF-alpha20060

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene, and what are their critical steps?

Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Benzylation : Introduce the benzyloxy group via nucleophilic substitution using benzyl bromide and a deprotonated phenol intermediate.

Nitration : Position-selective nitration at the para position relative to the benzyloxy group, leveraging fluorine’s electron-withdrawing effects to direct substitution.

Fluorination : Introduce fluorine atoms via halogen exchange (e.g., using KF or CsF) or electrophilic fluorination agents (e.g., Selectfluor®).

Q. Key Considerations :

  • Monitor reaction temperature and solvent polarity to avoid over-nitration or side reactions.
  • Use protecting groups if additional functionalization is required .
  • Validate regioselectivity using computational models (e.g., DFT) to predict substitution patterns .

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify aromatic protons and benzyloxy methylene signals (δ\delta ~4.5–5.5 ppm).
    • 19^{19}F NMR: Confirm fluorine substitution patterns (δ\delta ~-110 to -130 ppm for aromatic F).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 265.212).
  • Infrared (IR) Spectroscopy : Detect nitro group stretching vibrations (νNO2\nu_{\text{NO}_2} ~1520–1350 cm1^{-1}).
  • HPLC/UPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods or closed systems to minimize inhalation of volatile intermediates.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
  • Storage : Keep in amber glass containers under inert atmosphere (N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of the benzene ring in this compound, and how can they be mitigated?

Answer: Challenges :

  • Competing Substitution : Fluorine and nitro groups exert conflicting electronic effects (F: -I/+M; NO2_2: -I/-M), complicating regioselectivity.
  • Steric Hindrance : Benzyloxy and nitro groups may block access to adjacent positions.

Q. Mitigation Strategies :

  • Use directing groups (e.g., boronic acids) to pre-organize the ring for specific substitutions.
  • Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for controlled functionalization.
  • Optimize solvent polarity (e.g., DMF vs. THF) to modulate reaction kinetics .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Answer:

  • Acidic Conditions : Nitro groups may hydrolyze to amines; benzyloxy groups can undergo acid-catalyzed cleavage.
  • Basic Conditions : Risk of nucleophilic aromatic substitution (e.g., OH^- replacing F).
  • Thermal Stability : Decomposition observed above 150°C, with exothermic peaks in DSC analysis.

Q. Recommendations :

  • Perform stability studies using accelerated aging (40°C/75% RH) and monitor degradation via HPLC.
  • Avoid prolonged exposure to light or moisture to prevent nitro-to-nitrite conversion .

Q. What computational methods are effective in predicting the reactivity and electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. toluene).
  • Hammett Plots : Correlate substituent effects (σ\sigma values) with reaction rates for nitration/fluorination.

Case Study :
DFT modeling of the nitration step predicted a 15% yield improvement when using mixed H2_2SO4_4/HNO3_3 at 0°C versus room temperature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Reactant of Route 2
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1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.